

Spectroscopic Data of Palmatrubine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Palmatrubin*

Cat. No.: *B100322*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the protoberberine alkaloid, **Palmatrubine**. Due to the limited availability of direct and complete spectroscopic datasets for **Palmatrubine** in publicly accessible databases, this guide also draws upon data from the closely related and well-characterized alkaloid, Palmatine, to provide a thorough understanding of its spectral properties. This approach is justified by the structural similarity between the two compounds, where **Palmatrubine** is a hydroxylated derivative of Palmatine.

Chemical Structure and Properties

- Compound Name: **Palmatrubine**
- CAS Number: 16176-68-4
- Molecular Formula: $C_{20}H_{20}NO_4^+$
- IUPAC Name: 7,8,13,13a-Tetradehydro-9-hydroxy-2,3,10-trimethoxyberbinium

Palmatrubine belongs to the class of protoberberine alkaloids, which are known for their diverse biological activities. Its structure is characterized by a tetracyclic isoquinoline ring system.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HR-MS) is a critical tool for determining the elemental composition and exact mass of a compound. While a specific high-resolution mass spectrum for **Palmatrubine** is not readily available in the surveyed literature, the expected exact mass can be calculated from its molecular formula.

For the related compound, Palmatine ($C_{21}H_{22}NO_4^+$), the observed mass-to-charge ratio ($[M]^+$) is approximately 352.15 m/z. Given that **Palmatrubine** has one less methyl group and one additional hydroxyl group compared to Palmatine, its expected mass would be different. The fragmentation patterns of these alkaloids in tandem mass spectrometry (MS/MS) are typically characterized by the retro-Diels-Alder (RDA) fragmentation of the C ring, providing valuable structural information.

Table 1: Predicted High-Resolution Mass Spectrometry Data for **Palmatrubine**

Parameter	Value
Molecular Formula	$C_{20}H_{20}NO_4^+$
Monoisotopic Mass	338.1387 u
Ionization Mode	Positive (typically ESI)

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is essential for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (1H NMR) and carbon atoms (^{13}C NMR). Specific, publicly available 1H and ^{13}C NMR spectra for **Palmatrubine** are scarce. However, data from the closely related alkaloid Palmatine can serve as a valuable reference for predicting the chemical shifts of **Palmatrubine**.

The key structural difference between Palmatine and **Palmatrubine** is the substitution at one of the methoxy positions with a hydroxyl group. This substitution will induce shifts in the signals of the nearby aromatic protons and carbons.

Table 2: Predicted ^1H NMR Chemical Shifts (δ) for **Palmatrubine**

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	~7.0-7.2	d	~8.5
H-4	~6.8-7.0	d	~8.5
H-5	~3.0-3.2	t	~6.0
H-6	~4.8-5.0	t	~6.0
H-8	~9.5-9.8	s	-
H-11	~7.8-8.0	s	-
H-12	~7.5-7.7	s	-
2-OCH ₃	~3.9-4.1	s	-
3-OCH ₃	~3.9-4.1	s	-
10-OCH ₃	~3.9-4.1	s	-
9-OH	Variable	br s	-

Note: Predicted values are based on the known spectrum of Palmatine and expected substituent effects. Actual values may vary depending on the solvent and experimental conditions.

Table 3: Predicted ^{13}C NMR Chemical Shifts (δ) for **Palmatrubine**

Carbon	Predicted Chemical Shift (ppm)
C-1	~110-112
C-2	~148-150
C-3	~150-152
C-4	~105-107
C-4a	~125-127
C-5	~28-30
C-6	~55-57
C-8	~143-145
C-8a	~120-122
C-9	~145-147 (hydroxyl-bearing)
C-10	~150-152
C-11	~108-110
C-12	~122-124
C-12a	~130-132
C-13a	~135-137
C-13b	~120-122
2-OCH ₃	~56-58
3-OCH ₃	~56-58
10-OCH ₃	~56-58

Note: Predicted values are based on the known spectrum of Palmatine and expected substituent effects.

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and MS data for protoberberine alkaloids like **Palmatrubine**.

NMR Spectroscopy

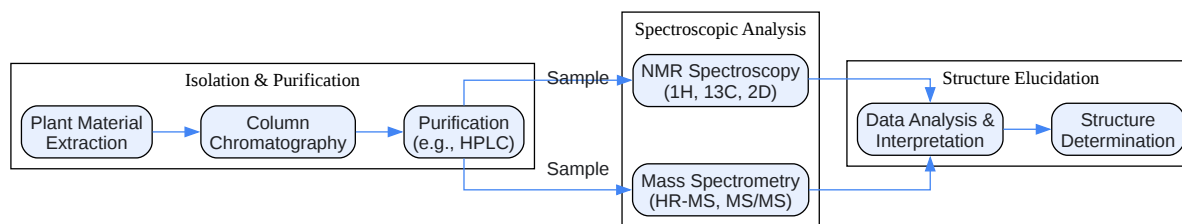
- **Sample Preparation:** 5-10 mg of the purified compound is typically dissolved in 0.5-0.7 mL of a deuterated solvent such as methanol- d_4 (CD_3OD) or dimethyl sulfoxide- d_6 ($DMSO-d_6$). Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire 1H and ^{13}C spectra.
- **1H NMR Acquisition:**
 - Pulse sequence: Standard single-pulse experiment.
 - Spectral width: 0-12 ppm.
 - Number of scans: 16-64, depending on the sample concentration.
 - Relaxation delay: 1-5 s.
- **^{13}C NMR Acquisition:**
 - Pulse sequence: Proton-decoupled pulse sequence.
 - Spectral width: 0-200 ppm.
 - Number of scans: 1024 or more, as ^{13}C has a low natural abundance.
 - Relaxation delay: 2-5 s.
- **2D NMR:** For complete structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

Mass Spectrometry

- **Sample Preparation:** A dilute solution of the sample (typically 1-10 $\mu\text{g/mL}$) is prepared in a suitable solvent like methanol or acetonitrile, often with the addition of a small amount of formic acid to promote ionization.
- **Instrumentation:** A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, coupled with a liquid chromatography system (LC-MS) is ideal.
- **LC Conditions (for LC-MS):**
 - **Column:** A reversed-phase C18 column is commonly used.
 - **Mobile Phase:** A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is typical.
- **MS Conditions:**
 - **Ionization Source:** Electrospray ionization (ESI) in positive ion mode is generally used for alkaloids.
 - **Mass Analyzer:** Data is acquired in full scan mode over a mass range of m/z 100-1000.
 - **Tandem MS (MS/MS):** For fragmentation studies, precursor ions are selected and fragmented using collision-induced dissociation (CID).

Experimental Workflow and Data Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like **Palmatrubine**.



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Workflow for the isolation and spectroscopic characterization of **Palmatrubine**.

This workflow begins with the extraction of the compound from its natural source, followed by purification. The purified sample is then subjected to NMR and MS analysis. The resulting spectral data are then interpreted to elucidate the chemical structure of the compound.

Conclusion

This technical guide provides a summary of the expected spectroscopic data for **Palmatrubine**, based on its chemical structure and data from the closely related alkaloid, Palmatine. Detailed experimental protocols and a general workflow for the analysis of such compounds are also presented. For definitive structural confirmation, it is imperative to acquire and analyze the actual spectroscopic data of an authenticated sample of **Palmatrubine**. This guide serves as a valuable resource for researchers and scientists involved in the study and development of natural products.

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com